Alantolactone

Catalog No.
S517814
CAS No.
546-43-0
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alantolactone

CAS Number

546-43-0

Product Name

Alantolactone

IUPAC Name

5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3

InChI Key

PXOYOCNNSUAQNS-UHFFFAOYSA-N

SMILES

CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C

Solubility

Soluble in DMSO

Synonyms

Alantolactone; AI3-31147; AI331147; AI3 31147

Canonical SMILES

CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C

Isomeric SMILES

C[C@H]1CCC[C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C

Description

The exact mass of the compound Alantolactone is 232.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93131. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Sesquiterpenes, Eudesmane - Supplementary Records. It belongs to the ontological category of sesquiterpene lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Alantolactone, a sesquiterpene lactone found in various plants, particularly Elecampane (Inula helenium), has emerged as a promising compound for scientific investigation due to its diverse pharmacological properties []. Research explores its potential applications in several areas:

Anti-inflammatory Properties

Studies suggest Alantolactone possesses potent anti-inflammatory effects. It may suppress the production of inflammatory mediators like cytokines and enzymes, potentially offering benefits in managing inflammatory conditions like arthritis and inflammatory bowel disease [].

Additional Information:

  • Further research is needed to elucidate the exact mechanisms of Alantolactone's anti-inflammatory action and its efficacy in various inflammatory diseases.

Anti-tumor Activity

Alantolactone demonstrates promising anti-tumor properties. Research indicates it may induce cell death in cancer cells through various mechanisms, including inhibiting proliferation and promoting apoptosis (programmed cell death) [].

Additional Information:

  • In vitro and animal studies have shown positive results, but clinical trials are necessary to determine the effectiveness and safety of Alantolactone in cancer treatment.

Antifungal and Antiviral Properties

Studies suggest Alantolactone exhibits antifungal and antiviral activities. It may inhibit the growth of various fungal strains and potentially inactivate specific viruses [].

Additional Information:

  • More research is required to understand the specific mechanisms of action against different fungal and viral pathogens and explore its potential therapeutic applications.

Alantolactone is a natural sesquiterpene lactone primarily derived from the roots of the Inula helenium plant, known for its diverse pharmacological properties. Its chemical formula is C15H20O2C_{15}H_{20}O_{2} and it is characterized by a unique cyclic structure that contributes to its biological activity. Alantolactone exhibits a variety of effects including anti-inflammatory, antitumor, and antimicrobial activities, making it a compound of significant interest in medicinal chemistry and pharmacology .

Research suggests Alantolactone works through various mechanisms. It might inhibit the STAT3 protein, a signaling molecule involved in cancer cell growth and survival. Additionally, it may activate the Nrf2/HO-1 pathway, which helps cells combat oxidative stress and inflammation. Studies also indicate it may induce apoptosis (programmed cell death) in cancer cells [].

Due to its functional groups. Notably, it has been shown to react with dimethylamine hydrochloride in the presence of potassium chloride, followed by a reaction with fumaric acid. This indicates its potential for derivatization, which could enhance its biological properties or alter its pharmacokinetics . Additionally, alantolactone has been studied for its interactions with amino acids, revealing insights into its allergenic properties and potential immunological impacts .

Alantolactone demonstrates significant biological activities:

  • Antitumor Activity: It has been shown to inhibit the growth of glioblastoma cells by targeting the nuclear factor kappa B (NF-κB) signaling pathway and inhibiting IKKβ kinase activity. This action leads to reduced expression of cyclooxygenase-2 (COX-2), a protein involved in tumor progression .
  • Anti-inflammatory Effects: Alantolactone enhances phagocytosis in immune cells and modulates cytokine production. It suppresses pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 while promoting anti-inflammatory mediators like interleukin-10 .
  • Antimicrobial Properties: The compound also exhibits antimicrobial activity against various pathogens, enhancing the immune response against infections .

Alantolactone can be synthesized through various methods, including extraction from natural sources like Inula helenium or via chemical synthesis. The synthetic route often involves cyclization reactions to form the lactone structure from precursor compounds. Specific methodologies may include:

  • Natural Extraction: Isolation from plant materials using solvents.
  • Chemical Synthesis: Utilizing cyclization reactions involving sesquiterpene precursors.

The detailed synthetic pathways often involve multiple steps to ensure high purity and yield of alantolactone .

Alantolactone has several applications in both traditional and modern medicine:

  • Pharmaceuticals: Used as an antitumor agent in cancer therapies.
  • Nutraceuticals: Incorporated into dietary supplements for its health benefits.
  • Cosmetics: Explored for its anti-inflammatory properties in skincare products.
  • Agriculture: Investigated for potential use as a natural pesticide due to its antimicrobial properties .

Studies on alantolactone's interactions with other compounds reveal its potential synergistic effects. For instance, it has been shown to enhance the efficacy of certain antibiotics by improving phagocytic activity against bacterial pathogens. Additionally, research indicates that alantolactone may interact with various signaling pathways, influencing inflammatory responses and cellular apoptosis mechanisms .

Alantolactone shares structural and functional similarities with several other sesquiterpene lactones. Here are some notable compounds:

Compound NameStructure TypeKey Activities
IsoalantolactoneSesquiterpene lactoneAntimicrobial, anti-inflammatory
CostunolideSesquiterpene lactoneAntitumor, anti-inflammatory
ArtemisininSesquiterpene lactoneAntimalarial
ParthenolideSesquiterpene lactoneAnti-inflammatory, antitumor

Uniqueness of Alantolactone

Alantolactone is distinguished by its potent antitumor effects specifically against glioblastoma cells and its ability to modulate immune responses effectively. While other compounds like isoalantolactone share similar properties, alantolactone's specific action on NF-κB signaling pathways sets it apart as a promising candidate for targeted cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

232.146329876 g/mol

Monoisotopic Mass

232.146329876 g/mol

Boiling Point

275.00 °C. @ 760.00 mm Hg

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

78 - 80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M7GSN5Q1M6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

546-43-0
1407-14-3

Wikipedia

Helenin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Modify: 2023-08-15
1: Alzoubi K, Calabrò S, Egler J, Faggio C, Lang F. Triggering of programmed erythrocyte death by alantolactone. Toxins (Basel). 2014 Dec 22;6(12):3596-612. doi: 10.3390/toxins6123596. PubMed PMID: 25533522; PubMed Central PMCID: PMC4280550.
2: Yang C, Yang J, Sun M, Yan J, Meng X, Ma T. Alantolactone inhibits growth of K562/adriamycin cells by downregulating Bcr/Abl and P-glycoprotein expression. IUBMB Life. 2013 May;65(5):435-44. doi: 10.1002/iub.1141. Epub 2013 Feb 26. PubMed PMID: 23441067.
3: Yao Y, Xia D, Bian Y, Sun Y, Zhu F, Pan B, Niu M, Zhao K, Wu Q, Qiao J, Fu C, Li Z, Xu K. Alantolactone induces G1 phase arrest and apoptosis of multiple myeloma cells and overcomes bortezomib resistance. Apoptosis. 2015 Aug;20(8):1122-33. doi: 10.1007/s10495-015-1140-2. PubMed PMID: 26033479.
4: Yao Y, Sun YY, Xia DD, Niu MS, Zhao K, Li ZY, Zeng LY, Xu KL. [Effect of Alantolactone on Proliferation of RPMI-8226 Cells and Its Possible Mechnism]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2015 Oct;23(5):1336-40. doi: 10.7534/j.issn.1009-2137.2015.05.021. Chinese. PubMed PMID: 26524033.
5: Yang C, Cai H, Yan J, Yang J, Sun M, Meng X, Ma T. [Inhibitory effect of alantolactone on the proliferation of K562/ADR cells and its mechanism]. Zhonghua Xue Ye Xue Za Zhi. 2014 Jun;35(6):515-8. doi: 10.3760/cma.j.issn.0253-2727.2014.06.009. Chinese. PubMed PMID: 24985175.
6: Wang J, Zhao YM, Zhang ML, Shi QW. Simultaneous determination of chlorogenic acid, caffeic acid, alantolactone and isoalantolactone in Inula helenium by HPLC. J Chromatogr Sci. 2015 Apr;53(4):526-30. doi: 10.1093/chromsci/bmu079. Epub 2014 Jul 4. PubMed PMID: 24996657.
7: Chun J, Li RJ, Cheng MS, Kim YS. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells. Cancer Lett. 2015 Feb 1;357(1):393-403. doi: 10.1016/j.canlet.2014.11.049. Epub 2014 Nov 27. PubMed PMID: 25434800.
8: Khan M, Li T, Ahmad Khan MK, Rasul A, Nawaz F, Sun M, Zheng Y, Ma T. Alantolactone induces apoptosis in HepG2 cells through GSH depletion, inhibition of STAT3 activation, and mitochondrial dysfunction. Biomed Res Int. 2013;2013:719858. doi: 10.1155/2013/719858. Epub 2012 Dec 27. PubMed PMID: 23533997; PubMed Central PMCID: PMC3591150.
9: Khan M, Yi F, Rasul A, Li T, Wang N, Gao H, Gao R, Ma T. Alantolactone induces apoptosis in glioblastoma cells via GSH depletion, ROS generation, and mitochondrial dysfunction. IUBMB Life. 2012 Sep;64(9):783-94. doi: 10.1002/iub.1068. Epub 2012 Jul 27. PubMed PMID: 22837216.
10: Rasul A, Khan M, Ali M, Li J, Li X. Targeting apoptosis pathways in cancer with alantolactone and isoalantolactone. ScientificWorldJournal. 2013 Oct 27;2013:248532. doi: 10.1155/2013/248532. eCollection 2013. Review. PubMed PMID: 24288468; PubMed Central PMCID: PMC3826378.
11: Lei JC, Yu JQ, Yin Y, Liu YW, Zou GL. Alantolactone induces activation of apoptosis in human hepatoma cells. Food Chem Toxicol. 2012 Sep;50(9):3313-9. doi: 10.1016/j.fct.2012.06.014. Epub 2012 Jun 18. PubMed PMID: 22721982.
12: Zhang Y, Bao YL, Wu Y, Yu CL, Huang YX, Sun Y, Zheng LH, Li YX. Alantolactone induces apoptosis in RKO cells through the generation of reactive oxygen species and the mitochondrial pathway. Mol Med Rep. 2013 Oct;8(4):967-72. doi: 10.3892/mmr.2013.1640. Epub 2013 Aug 16. PubMed PMID: 23970102.
13: Zhao P, Pan Z, Luo Y, Zhang L, Li X, Zhang G, Zhang Y, Cui R, Sun M, Zhang X. Alantolactone Induces Apoptosis and Cell Cycle Arrest on Lung Squamous Cancer SK-MES-1 Cells. J Biochem Mol Toxicol. 2015 May;29(5):199-206. doi: 10.1002/jbt.21685. Epub 2015 Jan 19. PubMed PMID: 25597476.
14: Rezeng C, Yuan D, Long J, Suonan D, Yang F, Li W, Tong L, Jiumei P. Alantolactone exhibited anti-herpes simplex virus 1 (HSV-1) action in vitro. Biosci Trends. 2015 Dec;9(6):420-2. doi: 10.5582/bst.2015.01171. PubMed PMID: 26781801.
15: Xu R, Zhou G, Peng Y, Wang M, Li X. Pharmacokinetics, tissue distribution and excretion of isoalantolactone and alantolactone in rats after oral administration of Radix Inulae extract. Molecules. 2015 Apr 28;20(5):7719-36. doi: 10.3390/molecules20057719. PubMed PMID: 25927901.
16: Chun J, Choi RJ, Khan S, Lee DS, Kim YC, Nam YJ, Lee DU, Kim YS. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells. Int Immunopharmacol. 2012 Dec;14(4):375-83. doi: 10.1016/j.intimp.2012.08.011. Epub 2012 Aug 28. PubMed PMID: 22940184.
17: Wei W, Huang H, Zhao S, Liu W, Liu CX, Chen L, Li JM, Wu YL, Yan H. Alantolactone induces apoptosis in chronic myelogenous leukemia sensitive or resistant to imatinib through NF-κB inhibition and Bcr/Abl protein deletion. Apoptosis. 2013 Sep;18(9):1060-70. doi: 10.1007/s10495-013-0854-2. PubMed PMID: 23613107.
18: Mi XG, Song ZB, Wu P, Zhang YW, Sun LG, Bao YL, Zhang Y, Zheng LH, Sun Y, Yu CL, Wu Y, Wang GN, Li YX. Alantolactone induces cell apoptosis partially through down-regulation of testes-specific protease 50 expression. Toxicol Lett. 2014 Jan 30;224(3):349-55. doi: 10.1016/j.toxlet.2013.11.002. Epub 2013 Nov 16. PubMed PMID: 24252419.
19: Lim HS, Jin SE, Kim OS, Shin HK, Jeong SJ. Alantolactone from Saussurea lappa Exerts Antiinflammatory Effects by Inhibiting Chemokine Production and STAT1 Phosphorylation in TNF-α and IFN-γ-induced in HaCaT cells. Phytother Res. 2015 Jul;29(7):1088-96. doi: 10.1002/ptr.5354. Epub 2015 Apr 17. PubMed PMID: 25881570.
20: Ding Y, Gao H, Zhang Y, Li Y, Vasdev N, Gao Y, Chen Y, Zhang Q. Alantolactone selectively ablates acute myeloid leukemia stem and progenitor cells. J Hematol Oncol. 2016 Sep 22;9(1):93. PubMed PMID: 27658462; PubMed Central PMCID: PMC5034521.

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